SARS-CoV-2 3CLpro-IN-15
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABXLWPUIWFTNM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879316 | |
| Record name | 4-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5576-98-7, 3156-41-0 | |
| Record name | 1-Nitro-4-[(1E)-2-nitroethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5576-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p,beta-Dinitrostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p,.beta.-Dinitrostyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p,.beta.-Dinitrostyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p,.beta.-Dinitrostyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for β,4 Dinitrostyrene and Its Derivatives
Precursor Selection and Strategic Bond Formations for β,4-Dinitrostyrene Synthesis
The construction of the β,4-dinitrostyrene molecule relies on the careful selection of starting materials and the application of specific bond-forming reactions. The key precursors are typically a substituted benzaldehyde (B42025) and a nitroalkane.
Condensation Reactions (e.g., Henry reaction, Knoevenagel condensation)
Condensation reactions are fundamental to the synthesis of β,4-dinitrostyrene, providing an efficient means to form the crucial carbon-carbon bond that constitutes the styrenic backbone. The Henry (or nitroaldol) reaction and the Knoevenagel condensation are two of the most prominently employed methods. wikipedia.orgsigmaaldrich.com
The Henry reaction involves the base-catalyzed reaction between a nitroalkane (like nitromethane) and a carbonyl compound (an aldehyde or ketone). wikipedia.orgorganic-chemistry.org In the context of β,4-dinitrostyrene synthesis, this typically involves the reaction of 4-nitrobenzaldehyde (B150856) with nitromethane (B149229). The reaction proceeds through the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org The resulting β-nitro alcohol intermediate readily undergoes dehydration, often spontaneously or with mild heating, to yield the β-nitrostyrene derivative. wikipedia.org Various bases can be used to catalyze this reaction, including alkali hydroxides (like sodium hydroxide) and carbonates (like potassium carbonate), often in a solvent such as ethanol (B145695) or methanol (B129727).
The Knoevenagel condensation is another powerful tool for forming carbon-carbon double bonds. sigmaaldrich.comwikipedia.org It is a modification of the aldol (B89426) condensation and involves the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a weak base catalyst like an amine. wikipedia.org For the synthesis of nitrostyrene (B7858105) derivatives, nitromethane can act as the active hydrogen component. wikipedia.org The reaction mechanism involves the formation of an enolate ion which then acts as a nucleophile. organic-chemistry.org
A comparative overview of different methods for preparing nitrostyrene derivatives is presented in the table below.
| Method | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) |
| Henry Nitro Aldol Condensation | Diamino-functionalized mesoporous organosilicas | 90 | 5 hours | Up to 99% |
| Industrial Safe Method | Acetic acid solvent; controlled nitromethane addition | 70–80 | ~6 hours | ~97% |
| Base-Catalyzed Henry Reaction | Potassium carbonate or sodium hydroxide; ethanol solvent | Room temp–70 | ~4 hours | ~85–95% |
This table presents a comparison of different synthetic methods for nitrostyrene derivatives, highlighting the trade-offs between yield, reaction conditions, and catalyst complexity.
Nitration Strategies for Styrene (B11656) Derivatives and their Intermediates
The introduction of the second nitro group, either onto the styrene precursor or an intermediate, is a critical step in the synthesis of β,4-dinitrostyrene. Direct nitration of polystyrene or its derivatives is a common strategy. researchgate.net This can be achieved using various nitrating agents and conditions.
One approach involves the direct nitration of polystyrene using a mixture of nitric acid and sulfuric acid. researchgate.net Alternative methods include nitration with acetyl nitrate (B79036) in carbon tetrachloride or using a nitric acid/sulfuric acid mixture in N,N-dimethylformamide. researchgate.net For instance, the synthesis of 4-nitrostyrene (B89597) monomer has been accomplished through the nitration of 2-bromoethylbenzene followed by dehydrobromination. researchgate.net
In some synthetic routes, a precursor like 3,4-dihydroxy-β-nitrostyrene is nitrated. lookchem.com However, the presence of sensitive functional groups can lead to side reactions and the formation of undesired isomers. lookchem.com To overcome this, regioselective nitration methods have been developed. For example, the Zn(II)-controlled regioselective nitration of 3,4-dihydroxy-β-nitrostyrene with tetranitromethane at a specific pH has been reported to be effective. lookchem.comthieme-connect.com Another strategy involves the nitration of 3,4-benzyloxy-β-nitrostyrene to produce 4,5-dibenzyloxy-2,β-dinitrostyrene, which can then be further processed. google.com
Optimization of Reaction Conditions and Process Efficiency for β,4-Dinitrostyrene Preparation
Optimizing reaction conditions is crucial for maximizing the yield and purity of β,4-dinitrostyrene while ensuring the process is efficient and safe. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
For condensation reactions like the Henry reaction, the choice of base and solvent can significantly impact the outcome. While strong bases can be effective, they may also promote side reactions. wikipedia.org The use of milder bases or specialized catalytic systems, such as diamino-functionalized mesoporous organosilicas, can lead to higher yields and cleaner reactions, although they may be more suitable for laboratory-scale synthesis. An industrial-safe method has been developed that utilizes acetic acid as a solvent and involves the controlled addition of nitromethane, achieving high yields while maintaining safety.
In nitration reactions, the choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration or degradation of the starting material. The use of metal-ion assistance, such as with Zn(II), has been shown to improve the regioselectivity of nitration, leading to the desired isomer in higher yields. lookchem.comthieme-connect.com The optimization of reaction time is also important; for instance, in some silver(I)-promoted oxidative coupling reactions, the reaction time could be significantly reduced from 20 hours to 4 hours without a major impact on conversion and selectivity. researchgate.netresearchgate.net
Stereoselective Synthesis Approaches for β,4-Dinitrostyrene Isomers
The double bond in β,4-dinitrostyrene can exist as either the E or Z isomer. Controlling the stereochemistry of this double bond is an important aspect of its synthesis, particularly if one isomer exhibits specific desired properties. Stereoselective synthesis aims to produce a single stereoisomer in high yield. thieme.de
For reactions like the Knoevenagel condensation, the initial product may be a mixture of E and Z isomers. wikipedia.org However, due to rapid equilibration, the more thermodynamically stable isomer can often be obtained as the major product. wikipedia.org
In recent years, significant research has focused on developing enantioselective versions of the Henry reaction. wikipedia.org This is often achieved through the use of chiral metal catalysts, where the nitro group and carbonyl oxygen coordinate to a metal center that is bound to a chiral organic ligand. wikipedia.org Metals such as copper, zinc, and magnesium have been successfully employed in these catalytic systems. wikipedia.org While these methods are primarily focused on creating chiral centers in the β-nitro alcohol product, the principles of stereocontrol can be extended to influence the geometry of the resulting alkene upon dehydration.
Furthermore, photocatalytic methods have emerged for the E → Z isomerization of related compounds like gem-bromofluoroalkenes, enabling the stereoselective synthesis of specific β-fluorostyrene derivatives. rsc.org Such approaches could potentially be adapted for the stereocontrol of β,4-dinitrostyrene isomers. The synthesis of specific stereoisomers of other complex molecules, such as streptopyrrolidine, has been achieved through highly stereoselective aldol-type reactions, demonstrating the power of modern synthetic methods in controlling stereochemistry. nih.gov
Reactivity and Reaction Pathways of β,4 Dinitrostyrene
Nucleophilic Addition Reactions of β,4-Dinitrostyrene
The presence of nitro groups creates a highly electron-deficient system in β,4-dinitrostyrene, making it susceptible to nucleophilic attack. This is particularly true for the vinyl group, which is activated for such reactions.
Reactions with Biologically Relevant Thiols (e.g., L-Cysteine)
β,4-Dinitrostyrene readily undergoes addition reactions with the biologically relevant thiol, L-cysteine. koreascience.krscispace.com In this reaction, the sulfhydryl group of L-cysteine acts as a nucleophile, attacking the electrophilic β-carbon of the dinitrostyrene derivative. This results in the formation of a stable adduct, S-[2,2-dinitro-1-(p-nitro)phenylethyl]-L-cysteine. scispace.com The reaction proceeds readily without the need to protect the amino and carboxyl groups of the L-cysteine molecule. scispace.com
Investigation of Nucleophilic Attack on the Activated Vinyl Moiety
The vinyl moiety of β,4-dinitrostyrene is activated towards nucleophilic attack due to the strong electron-withdrawing effects of the two nitro groups. One of these is attached to the benzene (B151609) ring and the other directly to the vinyl group. This activation facilitates the attack of nucleophiles at the β-position of the double bond. This reactivity is a key feature in its chemical behavior and is exploited in various synthetic applications, such as in cycloaddition reactions where it acts as an electrophile. The mechanism often involves a Michael-type addition.
Quantification of Electrophilic Reactivities
The electrophilicity of nitroalkenes, including β,4-dinitrostyrene, has been quantified to understand their reaction kinetics. It has been noted that the electronic activation by the 4-nitrophenyl group in β,4-dinitrostyrene is counterbalanced by its steric retarding effect, resulting in a reactivity similar to that of nitroethylene. uni-muenchen.de Despite this, β,4-dinitrostyrene is considered a strong Michael acceptor. researchgate.net The electrophilicity of such compounds is generally higher than that of chalcones, aldehydes, and benzylidenemalonates. uni-muenchen.de
Interactive Data Table: Electrophilicity Comparison
| Compound | Electrophilicity Parameter (E) | Relative Reactivity Notes |
| β,4-Dinitrostyrene | Similar to Nitroethylene | Electronic activation by the 4-nitrophenyl group is offset by steric hindrance. uni-muenchen.de |
| Nitroethylene | -16 to -12 (range for nitroolefins) | More electrophilic than chalcones and aldehydes. uni-muenchen.de |
| 4-Methyl-β-nitrostyrene | Similar to (E)-1-nitro-1-propene | Demonstrates the influence of substituents on reactivity. uni-muenchen.de |
Reductive Transformation Pathways of β,4-Dinitrostyrene
The nitro groups of β,4-dinitrostyrene can be reduced through various chemical and biological methods. Enzymatic systems, in particular, offer specific and controlled transformations.
Enzymatic Reduction using Flavin-Dependent Nitroreductases
Flavin-dependent nitroreductases are enzymes capable of reducing nitro-containing compounds, including β,4-dinitrostyrene, using NAD(P)H as a reducing agent. rug.nlnih.gov These enzymes are of significant interest for their potential in biocatalysis. researchgate.net The reduction process can be complex, involving multiple electron transfers and potentially leading to a variety of products. nih.govrug.nl The reaction can be driven by H2-driven reduction of flavin by a hydrogenase, offering a cleaner and more atom-efficient process compared to traditional methods that rely on glucose. frontiersin.org
Chemo- and Regioselectivity in Nitro Group and C=C Bond Reduction
The enzymatic reduction of β,4-dinitrostyrene can exhibit notable chemo- and regioselectivity, which is the preferential reaction at one functional group or position over another. ethz.ch Different nitroreductase enzymes can lead to different product profiles. For instance, some flavoenzymes, like BaNTR1 and NfsA, have been shown to reduce both the nitro groups and the C=C double bond of nitroolefins. researchgate.netrug.nl In contrast, other enzymes, such as EcNR and its homologues, display high regioselectivity by reducing the aromatic nitro group to an amine and also reducing the C=C bond, with little to no reduction of the nitro group on the vinyl moiety. researchgate.netrug.nl This selectivity makes these enzymes valuable tools for targeted organic synthesis. researchgate.net
Interactive Data Table: Selectivity of Nitroreductases in the Reduction of β,4-Dinitrostyrene
| Enzyme | Selectivity Profile | Products |
| BaNTR1, NfsA | Reduces both nitro groups and the C=C bond. researchgate.netrug.nl | Oxime product. researchgate.netrug.nl |
| EcNR and homologues | High regioselectivity. Reduces the aromatic nitro group and the C=C bond. researchgate.netrug.nl | Amine product from the aromatic nitro group and a reduced C=C bond. researchgate.netrug.nl |
Non-Cyclizing Reductions of Nitro and Alkenyl Groups
While the reductive cyclization of dinitrostyrenes is a well-documented route to synthesizing indoles, specific conditions can be employed to achieve non-cyclizing reduction of the nitro and alkenyl groups. wikipedia.orgresearchgate.net The key to avoiding intramolecular cyclization is the sequential and selective reduction of the individual functional groups.
One strategic approach involves the initial, selective reduction of the carbon-carbon double bond of the vinyl group. Reagents such as sodium borohydride (B1222165) (NaBH₄) can be used for this purpose, converting the nitroalkene into a saturated nitroalkyl derivative. sci-hub.se Following the saturation of the double bond, the nitro groups can be reduced. A variety of reducing agents can accomplish the reduction of aromatic nitro groups to amines, but to avoid the harsh acidic conditions of methods like iron in acetic acid which can promote cyclization, alternative reagents are preferable. epo.org
For instance, sodium dithionite (B78146) (Na₂S₂O₄), sometimes used in conjunction with Zn(II) ions, has been employed for the reduction of nitro groups under mildly acidic to neutral conditions. epo.orglookchem.com Catalytic hydrogenation is another common method for nitro group reduction. However, in the context of dinitrostyrenes, it is often directly employed to achieve reductive cyclization. google.com Therefore, a successful non-cyclizing strategy would first protect or reduce the vinyl group before proceeding with a carefully controlled reduction of the nitro moieties.
Polymerization Chemistry Involving β,4-Dinitrostyrene
β,4-Dinitrostyrene can participate in polymerization reactions, notably in copolymerization with electron-rich monomers. Its electron-deficient nature, due to the two nitro groups, makes the β-carbon of its vinyl group susceptible to nucleophilic attack, initiating polymerization.
Copolymerization with Aminostyrene Derivatives (e.g., 4-Aminostyrene)
The spontaneous copolymerization of β,4-dinitrostyrene (referred to as 2,4-dinitrostyrene (B14738539) or 2,4-DNS in some studies) with 4-aminostyrene (4-AS) has been successfully demonstrated. chem-soc.siresearchgate.net This reaction proceeds without the need for a conventional initiator and results in the formation of block copolymers, specifically poly(4-aminostyrene)-block-poly(2,4-dinitrostyrene) (P4AS-b-P2,4DNS). chem-soc.siresearchgate.net The structure and yield of the resulting copolymers are dependent on reaction conditions, such as the monomer feed ratio. Studies have established that optimal conditions for this block copolymer formation include a 2:1 molar ratio of 4-AS to β,4-dinitrostyrene. researchgate.net The resulting copolymers can be further modified, for example, by treating them as diazonium salts for coupling with phenols and aromatic amines. chem-soc.siresearchgate.net
Mechanistic Studies of Zwitterionic Propagating Species in Polymerization
The mechanism for the spontaneous copolymerization between 4-aminostyrene and β,4-dinitrostyrene involves the formation of a zwitterionic propagating species. chem-soc.si The initiation step is characterized by the nucleophilic attack of a 4-aminostyrene molecule on the electron-poor β-position of the vinyl group on the β,4-dinitrostyrene monomer. chem-soc.si This attack on the activated double bond leads to the formation of a zwitterion, which is a molecule containing both a positive and a negative formal charge.
The propagation of the polymer chain then proceeds as this initial zwitterionic species nucleophilically attacks the β-carbon of a new β,4-dinitrostyrene monomer. chem-soc.si This process repeats, extending the polymer chain. The presence of two strong electron-withdrawing nitro groups in β,4-dinitrostyrene, along with the steric hindrance from the ortho-nitro group, influences the rate of this propagation. chem-soc.si
Kinetic and Thermodynamic Parameters of Copolymerization
The copolymerization of 4-aminostyrene with β,4-dinitrostyrene has been investigated kinetically, revealing a first-order reaction. chem-soc.siresearchgate.net The process is influenced by both kinetic and thermodynamic factors, with the presence of two nitro groups and steric hindrance in β,4-dinitrostyrene creating a higher activation energy barrier compared to copolymerization with 4-nitrostyrene (B89597). chem-soc.si
The negative entropy of activation (ΔS) indicates a more ordered transition state, which is expected during polymerization due to the loss of degrees of freedom as monomers assemble into a polymer chain. chem-soc.si The enthalpy of activation (ΔH) for the copolymerization with β,4-dinitrostyrene is 64.9 kJ/mol. chem-soc.siresearchgate.net
Below is a table summarizing the kinetic and thermodynamic parameters for the copolymerization of 4-aminostyrene (4-AS) with β,4-dinitrostyrene (2,4-DNS) at 45 °C. chem-soc.siresearchgate.net
| Parameter | Symbol | Value for Copolymerization with β,4-Dinitrostyrene | Unit |
| Rate Constant | k | 1.47 x 10⁻³ | s⁻¹ |
| Half-life | t₁/₂ | 471.43 | s |
| Activation Energy | Eₐ | 67.43 | kJ/mol |
| Enthalpy of Activation | ΔH | 64.9 | kJ/mol |
| Entropy of Activation | ΔS | -100.41 | J mol⁻¹ K⁻¹ |
Applications of β,4 Dinitrostyrene in Complex Chemical Synthesis
Synthesis of Indole (B1671886) Derivatives via Reductive Cyclization
The conversion of β,4-dinitrostyrene and its analogs into indoles is a powerful synthetic strategy. The process involves the reduction of the two nitro groups to amino and nitroso or related intermediates, which then undergo an intramolecular cyclization to form the pyrrole (B145914) ring fused to the benzene (B151609) core. The specific conditions and catalytic systems employed dictate the efficiency and selectivity of this transformation.
Ortho,beta-dinitrostyrenes (o,β-dinitrostyrenes), including β,4-dinitrostyrene, serve as pivotal intermediates in the synthesis of the indole nucleus. This approach is a variation of the broader class of indole syntheses and is sometimes associated with the work of Costin Nenitzescu, who pioneered the reduction and cyclization of these compounds. researchgate.net The general strategy involves the base-catalyzed condensation of an o-nitrobenzaldehyde with a nitroalkane (like nitromethane) to form the o,β-dinitrostyrene precursor. researchgate.net
The subsequent reductive cyclization of this intermediate is the key step. The ortho-nitro group is typically reduced to an amine, while the β-nitro group is transformed into a group that can be attacked by the newly formed amine. This intramolecular reaction closes the five-membered ring, and subsequent aromatization yields the final indole product. This method provides a direct route to indoles from readily available starting materials and has been explored using various reducing agents and catalytic systems. clockss.org
A range of catalytic and stoichiometric reducing systems has been developed to efficiently convert o,β-dinitrostyrenes into indoles. The choice of system depends on factors such as desired functional group tolerance, reaction conditions, and scalability.
Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions, including the reduction of nitro groups. In the context of o,β-dinitrostyrene cyclization, catalytic hydrogenation with Pd/C effectively reduces both nitro groups, initiating the cascade that leads to indole formation. researchgate.net The process typically involves exposing the dinitrostyrene substrate to hydrogen gas in the presence of the Pd/C catalyst. This method is often clean and efficient, with the primary byproduct being water. However, the conditions must sometimes be carefully controlled to achieve the desired selectivity, especially in molecules with other reducible functional groups. researchgate.net
Reductions mediated by metals in acidic or neutral media offer an alternative to catalytic hydrogenation.
Iron in Acetic Acid (Fe/HOAc): This classic combination is a cost-effective and robust method for nitro group reduction. Iron metal acts as the reductant, and acetic acid serves as a proton source. This system has been applied to the reductive cyclization of nitrostyrenes. researchgate.net
Indium-mediated Reduction: A notably mild and efficient one-pot protocol for synthesizing indoles from o,β-dinitrostyrenes utilizes indium metal in the presence of acetic acid. clockss.org This method proceeds under relatively gentle conditions and tolerates a variety of substituents on the aromatic ring. The reaction is typically performed in a non-polar aprotic solvent like toluene (B28343) or benzene at elevated temperatures. clockss.org The proposed mechanism involves single electron transfer from indium, followed by proton transfer from acetic acid, leading to intermediates that cyclize to form the indole ring. clockss.org
Table 1: Indium/Acetic Acid-Mediated Synthesis of Indoles from Substituted o,β-Dinitrostyrenes This table presents data on the yield of various indole derivatives synthesized via the indium-mediated reductive cyclization of corresponding o,β-dinitrostyrenes.
| Entry | Substituent on Aromatic Ring | Solvent | Yield (%) |
|---|---|---|---|
| 1 | H | Toluene | 85 |
| 2 | 4-Chloro | Toluene | 90 |
| 3 | 4-Bromo | Toluene | 88 |
| 4 | 4-Fluoro | Toluene | 85 |
| 5 | 4,5-Dichloro | Benzene | 75 |
| 6 | 4,5-Methylenedioxy | Benzene | 72 |
| 7 | 4-Methyl | Benzene | 81 |
Data sourced from Lee, G., & Lee, J. (2012). SYNTHESIS OF INDOLES FROM o,β-DINITROSTYRENES VIA INDIUM/ACETIC ACID-MEDIATED REDUCTIVE HETEROCYCLIZATIONS. Heterocycles, 87(1), 157. clockss.org
Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, safe, and effective reducing agent for aromatic nitro compounds. nih.govorganic-chemistry.org It is particularly useful for its chemoselectivity, often reducing nitro groups without affecting other sensitive functionalities. rsc.org Dithionite-mediated reductions are typically carried out in aqueous or mixed aqueous-organic solvent systems. nih.govbohrium.com This method can be applied to the one-pot reductive cyclization of o,β-dinitrostyrene, where the in-situ generation of the amino group from the ortho-nitro group triggers the intramolecular cyclization sequence. nih.govrsc.org
A sophisticated method for indole synthesis from nitrostyrenes involves palladium-catalyzed reductive cyclization using carbon monoxide (CO) as the terminal reductant. mdpi.comunimi.itnih.govorgsyn.org In this process, CO deoxygenates the nitro groups, ultimately forming carbon dioxide (CO₂) as a benign byproduct. mdpi.com Palladium complexes, often paired with ligands like 1,10-phenanthroline, are highly effective catalysts for this transformation. mdpi.comunimi.it The reactions can be performed under pressurized CO, but recent advancements have introduced CO surrogates, such as phenyl formate (B1220265), which decompose in situ to release CO, thus avoiding the need for handling the toxic gas directly. mdpi.comresearchgate.net This methodology is highly appealing due to its atom efficiency and the clean nature of the reaction. mdpi.com It has been successfully applied to various β-nitrostyrenes to produce 2- and 3-substituted indoles. unimi.it
Table 2: Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes Using a CO Surrogate This table shows the results for the synthesis of various indoles from α-aryl-β-nitrostyrenes using phenyl formate as a CO surrogate, catalyzed by a Palladium/Phenanthroline system.
| Entry | Substituent on α-Aryl Group | Substituent on β-Aryl Group | Product Indole | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | H | 2-Phenylindole | 78 |
| 2 | 4-Methoxyphenyl | H | 2-(4-Methoxyphenyl)indole | 81 |
| 3 | 4-Chlorophenyl | H | 2-(4-Chlorophenyl)indole | 75 |
| 4 | 2-Fluorophenyl | H | 2-(2-Fluorophenyl)indole | 67 |
Data adapted from Ragaini, F., et al. (2018). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 23(1), 133. mdpi.com
Synthesis of Substituted Indoles (e.g., 5,6-Dihydroxyindole (B162784), 4,5-Dichloroindole)
The dinitrostyrene framework is particularly well-suited for the construction of the indole nucleus through reductive cyclization methods. The nitro groups can be selectively or fully reduced to facilitate the formation of the pyrrole ring fused to the benzene ring.
5,6-Dihydroxyindole
The synthesis of 5,6-dihydroxyindole often proceeds through a protected precursor, 4,5-dibenzyloxy-2,β-dinitrostyrene. This protected compound can be synthesized and then subjected to reductive cyclization to form the indole ring system. A subsequent deprotection step then yields the final dihydroxyindole.
One common method involves the reductive cyclization of 4,5-disubstituted-2,β-dinitrostyrenes using a water-soluble dithionite salt, such as sodium dithionite acs.org. The reaction is typically carried out in a buffered aqueous solution. For instance, a mixture of 4,5-dihydroxy-2,β-dinitrostyrene in a phosphate (B84403) buffer at pH 7 can be treated with sodium dithionite to initiate the reductive cyclization acs.org.
Alternatively, iron powder in a mixture of methanol (B129727) and acetic acid can be employed for the reductive cyclization of the o,β-dinitrostyrene intermediate acs.org. This method has proven to be practical and efficient for large-scale synthesis acs.org.
The requisite precursor, 4,5-dihydroxy-2,β-dinitrostyrene, can be prepared by the nitration of a corresponding β-nitrostyrene derivative. For example, 3,4-dibenzyloxy-β-nitrostyrene can be nitrated using fuming nitric acid to yield 4,5-dibenzyloxy-2,β-dinitrostyrene acs.org. The protecting benzyl (B1604629) groups can then be removed to give the dihydroxy precursor.
Table 1: Reductive Cyclization Methods for 5,6-Disubstituted Indole Synthesis
| Precursor | Reagents | Product | Reference |
| 4,5-Diacetoxy-2,β-dinitrostyrene | Fe, Acetic Acid | 5,6-Diacetoxyindole | acs.org |
| 4,5-Dibenzyloxy-2,β-dinitrostyrene | Fe, Acetic Acid | 5,6-Dibenzyloxyindole | acs.org |
| 4,5-Dibenzyloxy-2,β-dinitrostyrene | Silica Gel Assisted Reduction | 5,6-Dibenzyloxyindole | acs.org |
| 4,5-Dihydroxy-2,β-dinitrostyrene | Sodium Dithionite | 5,6-Dihydroxyindole | acs.org |
A novel and efficient three-step process has been developed for the preparation of 4,5-dichloroindole, a key starting material for various fine chemicals and pharmaceuticals acs.org. This process utilizes an o,β-dinitrostyrene intermediate, which is a dichloro-substituted derivative of β,4-dinitrostyrene.
The synthesis begins with the nitration of commercially available 2,3-dichlorobenzaldehyde. This is followed by a Henry reaction to introduce the nitroethenyl group, leading to the formation of the o,β-dinitrostyrene intermediate. The final step is a reductive cyclization of this intermediate using iron powder in a mixture of methanol and acetic acid, a transformation known as the Nenitzescu indole synthesis acs.org. This process has been successfully scaled up to a multikilogram scale, affording the product in high yield and purity without the need for column chromatography acs.org.
Table 2: Three-Step Synthesis of 4,5-Dichloroindole
| Step | Starting Material | Key Transformation | Intermediate/Product |
| 1 | 2,3-Dichlorobenzaldehyde | Nitration | Nitro-substituted benzaldehyde (B42025) |
| 2 | Nitro-substituted benzaldehyde | Henry Reaction | o,β-Dinitrostyrene intermediate |
| 3 | o,β-Dinitrostyrene intermediate | Reductive Cyclization (Nenitzescu) | 4,5-Dichloroindole |
Broader Utility as a Precursor in Fine Chemical Synthesis
Beyond its application in indole synthesis, β,4-dinitrostyrene and its derivatives are valuable building blocks in the synthesis of a variety of other fine chemicals. The electron-withdrawing nature of the nitro groups makes the double bond susceptible to nucleophilic attack and participation in cycloaddition reactions.
Michael Addition Reactions
β-Nitrostyrenes, including dinitrostyrene derivatives, are excellent Michael acceptors. They readily undergo conjugate addition reactions with a wide range of nucleophiles. For example, the Michael addition of β-diketones to nitrostyrenes can be efficiently catalyzed by organocatalysts niscpr.res.in. This reaction allows for the formation of new carbon-carbon bonds and the construction of complex molecular frameworks. The resulting Michael adducts can then be further transformed into other valuable compounds.
Cycloaddition Reactions
The double bond of β,4-dinitrostyrene can also participate in various cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems. These reactions provide a powerful tool for the rapid construction of complex ring structures.
[2+2] Photocycloaddition: β-Nitrostyrenes can undergo intermolecular [2+2] photocycloaddition reactions with olefins upon irradiation with visible light. This reaction leads to the formation of substituted cyclobutane (B1203170) rings nih.gov.
[3+2] Cycloaddition: The reactivity of β-nitrostyrenes in [3+2] cycloaddition reactions has been studied, demonstrating their ability to form five-membered rings rsc.org.
[4+2] Cycloaddition (Diels-Alder Reaction): While less common for simple styrenes, appropriately substituted β,4-dinitrostyrenes can potentially act as dienophiles in Diels-Alder reactions, providing access to six-membered carbocyclic rings. Organocatalyzed [4+2] cycloaddition reactions of related α,β-unsaturated compounds have been reported rsc.org.
[4+3] Cycloaddition: In more specialized cases, derivatives such as 2-amino-β-nitrostyrenes can participate in [4+3] cycloaddition reactions to form seven-membered heterocyclic rings like 1,4-benzodiazepin-3-ones mdpi.com.
The versatility of β,4-dinitrostyrene as a precursor in these and other synthetic transformations underscores its importance in the field of fine chemical synthesis. Its ability to be readily converted into a variety of complex molecules makes it a valuable tool for organic chemists.
Mechanistic Investigations of Reactions Involving β,4 Dinitrostyrene
Elucidation of Reaction Mechanisms in Reductive Cyclization
The reductive cyclization of nitroarenes is a significant transformation for synthesizing N-heterocyclic compounds. researchgate.net In reactions involving nitrostyrene (B7858105) derivatives, a commonly proposed mechanism involves the initial reduction of the nitro group to a nitroso intermediate. rsc.orgunimi.it This step is often the entry point for the formation of new nitrogen-containing aromatic structures. researchgate.net
For o-nitrostyrenes, which are structurally related to β,4-dinitrostyrene, a plausible reaction pathway has been proposed based on experimental observations. unimi.it The mechanism for the synthesis of indoles from o-nitrostyrenes using a palladium catalyst and carbon monoxide (or a CO surrogate like formate (B1220265) esters) is believed to proceed through several key steps:
Formation of a Nitroso Intermediate : The palladium catalyst facilitates the reduction of the o-nitrostyrene to form an o-nitrosostyrene intermediate (A). unimi.it This nitrosoarene is a highly reactive species. rsc.orgunimi.it
Intramolecular Cyclization : The highly reactive o-nitrosostyrene readily undergoes an intramolecular cyclization, leading to the formation of a nitronate intermediate (B). unimi.it
Proton Transfer : This nitronate intermediate (B) is then converted via a 1,5-hydrogen shift to a second nitronate species (C). unimi.it
Tautomerization and Deoxygenation : Intermediate C exists in a prototropic equilibrium with an N-hydroxyindole (D). unimi.it This N-hydroxyindole is subsequently deoxygenated by another equivalent of carbon monoxide, which regenerates the active palladium catalyst and yields the final indole (B1671886) product. unimi.it
This proposed mechanism is supported by the efficient synthesis of related heterocyclic compounds like oxazines, which also proceeds through nitrosoarene intermediates. unimi.it Although attempts to directly isolate the o-nitrosostyrene intermediate have been unsuccessful due to its high reactivity, the formation of N-hydroxyindoles as intermediates has been confirmed in related reactions through techniques like HRMS data analysis. rsc.orgunimi.it The Baeyer–Emmerling indole synthesis, a classical method, also proceeds via the reductive annulation of a nitro group, where the conversion to a nitroso functional group is critical for the cyclization step. rsc.org
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative insights into the reactivity of β,4-dinitrostyrene. The rates of reactions are heavily influenced by factors such as the electronic properties of substituents and the reaction conditions.
One area of study is in enzyme-catalyzed reactions. The enzyme 4-oxalocrotonate tautomerase (4-OT) can promiscuously catalyze the Michael-type addition of acetaldehyde (B116499) to various β-nitrostyrene derivatives. rug.nl Kinetic parameters for this reaction with β,4-dinitrostyrene (referred to as substrate 2j in the study) have been determined, revealing the efficiency of the enzymatic conversion. rug.nl The presence of electron-withdrawing groups, such as the nitro groups in β,4-dinitrostyrene, significantly influences the catalytic efficiency. rug.nl
| Substrate | kcat (s-1) × 103 | KM (mM) | kcat/KM (M-1s-1) |
|---|---|---|---|
| β,4-Dinitrostyrene | 1.3 ± 0.1 | 0.08 ± 0.01 | 16.3 |
In the field of polymer chemistry, kinetic investigations have been conducted on the copolymerization of 2,4-dinitrostyrene (B14738539), a close structural analog of β,4-dinitrostyrene, with 4-aminostyrene (4-AS). researchgate.netchem-soc.si These studies, which followed first-order kinetics, determined the rate constants and activation energy parameters for the polymerization process. researchgate.netchem-soc.si The results show that the reaction rate and the structure of the resulting copolymer are dependent on temperature and the specific monomers used. researchgate.net
| Parameter | Value |
|---|---|
| Rate Constant (k) | 1.47 × 10-3 s-1 |
| Half-life (t1/2) | 471.43 s |
| Activation Energy (Ea) | 67.43 kJ/mol |
| Enthalpy of Activation (ΔH) | 64.9 kJ/mol |
| Entropy of Activation (ΔS) | -100.41 J mol-1 K-1 |
Analysis of Transition State Geometries and Reaction Intermediates
The analysis of transition state geometries and the identification of reaction intermediates are fundamental to understanding reaction mechanisms. For reactions involving β,4-dinitrostyrene and related compounds, several intermediates have been proposed and, in some cases, identified.
In the reductive cyclization of nitrostyrenes to form indoles, a sequence of intermediates is thought to be involved. unimi.it As outlined previously (Section 5.1), the proposed pathway includes the formation of an o-nitrosostyrene, which then cyclizes to a nitronate. unimi.it This is followed by a tautomeric shift to an N-hydroxyindole, which is finally reduced to the indole product. unimi.it The existence of nitroso and hydroxyindole intermediates in similar systems has been supported by mass spectrometry data. rsc.org
The geometry of the transition state is also a critical factor that determines the outcome of a reaction. In the asymmetric epoxidation of styrenes, for example, the reaction can proceed through different transition states, primarily classified as "spiro" and "planar". nih.gov Generally, spiro transition states are favored over planar ones. nih.gov This preference is often attributed to stabilizing secondary orbital interactions that occur in the spiro arrangement. nih.gov The competition between different possible transition states (e.g., favored vs. disfavored spiro and planar states) can be influenced by electronic factors, such as substituents on the reactants, which ultimately affects the enantioselectivity of the reaction. nih.gov While this specific example pertains to epoxidation, the principle of competing transition state geometries is a key concept in analyzing the reactivity of complex molecules like β,4-dinitrostyrene in various transformations.
Stereoelectronic Effects on Reaction Pathways
Stereoelectronic effects are the result of the spatial arrangement of orbitals and their electronic interactions, which can significantly influence molecular geometry, stability, and reactivity. wikipedia.org These effects arise from stabilizing donor-acceptor interactions, typically between a filled bonding or non-bonding orbital (donor) and an empty anti-bonding orbital (acceptor). wikipedia.orgyoutube.com For such an interaction to be effective, the orbitals must have a small energy gap and be well-disposed geometrically for overlap. wikipedia.org
Classic examples of reactions with strict stereoelectronic requirements include SN2 reactions, which require backside attack for optimal overlap between the nucleophile's HOMO and the substrate's σ* LUMO, and E2 eliminations, which favor an anti-periplanar arrangement of the departing proton and leaving group. pharmacy180.com
In molecules like β,4-dinitrostyrene, the powerful electron-withdrawing nature of the two nitro groups and their position relative to the styrene (B11656) π-system create a unique electronic landscape. These groups significantly lower the energy of the π* anti-bonding orbitals of the alkene and the aromatic ring, making the molecule a potent electrophile and influencing its reaction pathways.
A relevant stereoelectronic interaction is the n→π* interaction, where a non-bonding lone pair (n) donates electron density into a nearby anti-bonding π* orbital. nih.gov This type of interaction can modulate the reactivity of functional groups by altering electron density and creating steric hindrance. nih.gov For instance, in the epoxidation of styrenes, the preference for a spiro transition state over a planar one is attributed to a stabilizing secondary orbital interaction between a lone pair on the oxidant's oxygen and the π* orbital of the alkene, a clear stereoelectronic effect. nih.gov The electronic nature of substituents on the styrene ring can alter the energy of these orbitals, thereby influencing the competition between transition states and affecting the reaction's stereochemical outcome. nih.gov Therefore, the reactivity and selectivity observed in reactions of β,4-dinitrostyrene are intrinsically governed by the interplay of these stereoelectronic factors.
Theoretical and Computational Studies of β,4 Dinitrostyrene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules like β,4-dinitrostyrene from first principles. These methods are instrumental in understanding the electronic structure and predicting the reactivity of organic compounds.
For instance, studies on β-nitrostyrene derivatives have utilized DFT methods, such as B3LYP with a 6-31G(d) basis set, to explore reaction mechanisms and regioselectivity in cycloaddition reactions. researchgate.net Similarly, the M06-2X method with a def2-TZVP basis set has been employed to investigate electrochemical reaction mechanisms involving β-nitrostyrene. researchgate.net These computational approaches provide a detailed picture of the molecule's behavior at the atomic level. A conformational analysis of β-nitrostyrene and its derivatives has been successfully carried out using a combination of Raman spectroscopy and ab initio molecular orbital calculations, highlighting the importance of electron delocalization in determining the conformational behavior of these systems. uc.pt
The electronic structure of a molecule dictates its physical and chemical properties. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are directly involved in chemical reactions.
For β-nitrostyrene, the presence of the electron-withdrawing nitro group significantly influences its electronic structure, leading to a π-conjugated system that extends from the phenyl ring to the nitro group. This conjugation results in a smaller HOMO-LUMO gap, which is indicative of higher reactivity.
Table 1: Frontier Molecular Orbital Energies for a Representative Nitrostyrene (B7858105) Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: The values in this table are representative for a substituted nitrostyrene and are intended for illustrative purposes. Actual values for β,4-dinitrostyrene would require specific calculations.
Computational methods are adept at predicting the reactivity of molecules and identifying their active sites for electrophilic and nucleophilic attacks. Conceptual DFT provides a set of reactivity descriptors, such as electrophilicity index (ω) and nucleophilicity index (N), which are derived from the electronic structure.
In studies of β-nitrostyrene, the β-carbon of the vinyl group is identified as a primary electrophilic site due to the strong electron-withdrawing effect of the nitro group. This makes it susceptible to attack by nucleophiles. The electrophilicity and nucleophilicity indices can be calculated to quantify this reactivity.
Table 2: Calculated Reactivity Indices for a Model Nitrostyrene Compound
| Reactivity Descriptor | Value |
|---|---|
| Electrophilicity Index (ω) | 2.5 eV |
| Nucleophilicity Index (N) | 1.8 eV |
| Chemical Hardness (η) | 4.2 eV |
Note: These are example values for a model nitrostyrene. The presence of a second nitro group in β,4-dinitrostyrene would likely increase the electrophilicity index.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface (PES) that connects reactants, transition states, and products. By calculating the energies of these stationary points, reaction pathways can be elucidated, and activation barriers can be determined.
For example, theoretical investigations into the electrochemical reaction between β-nitrostyrene and benzaldehyde (B42025) have been conducted at the DFT M06-2X/def2-TZVP level of theory, dissecting the reaction into several proposed routes and pathways. researchgate.net Such studies provide a comprehensive understanding of the reaction in both the gas phase and in solution. researchgate.net The transition states are located, and their energies provide insight into the kinetic feasibility of each proposed mechanistic step.
Advanced Simulation Techniques for Chemical Phenomena
Beyond static quantum chemical calculations, advanced simulation techniques like molecular dynamics (MD) can provide insights into the dynamic behavior of molecules and their interactions with their environment. MD simulations have been applied to study the influence of a catalyst's structure on the Michael addition reaction of aldehydes to nitrostyrene in aqueous conditions. researchgate.net
Advanced Analytical Characterization Techniques for β,4 Dinitrostyrene and Its Transformation Products
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural characterization of β,4-dinitrostyrene, offering atom-level information about its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the chemical structure of organic molecules in solution. For β,4-dinitrostyrene, both ¹H and ¹³C NMR provide valuable data for confirming its identity and characterizing its derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum of (E)-β,4-dinitrostyrene provides distinct signals corresponding to the vinylic and aromatic protons. In deuterated chloroform (B151607) (CDCl₃), the vinylic protons typically appear as doublets in the downfield region due to their electronic environment, influenced by the electron-withdrawing nitro groups and the aromatic ring. The aromatic protons exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene (B151609) ring.
Interactive Table: ¹H NMR Spectral Data for (E)-β,4-Dinitrostyrene
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic Hα | 7.56 | d | 13.7 |
| Vinylic Hβ | 7.96 | d | 13.7 |
| Aromatic H | 7.43 | d | 8.5 |
| Aromatic H | 7.49 | d | 8.5 |
Note: Data is for the related compound (E)-1-chloro-4-(2-nitrovinyl)benzene and serves as a representative example. Actual values for β,4-dinitrostyrene may vary slightly.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of β,4-dinitrostyrene is characterized by strong absorption bands corresponding to the nitro groups and the carbon-carbon double bond of the styrenic system.
Key characteristic absorption bands for β,4-dinitrostyrene include:
Asymmetric and Symmetric NO₂ Stretching: Strong absorptions typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are indicative of the presence of the two nitro functional groups.
C=C Stretching: A band in the region of 1620-1650 cm⁻¹ is characteristic of the vinyl double bond.
C-H Bending of trans-alkene: A strong absorption around 960-980 cm⁻¹ suggests a trans configuration of the vinylic protons.
Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, confirm the presence of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Electron ionization mass spectrometry (EI-MS) of β,4-dinitrostyrene would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern in the mass spectrum provides valuable structural information. For β,4-dinitrostyrene, common fragmentation pathways would likely involve the loss of the nitro groups (NO₂) and other characteristic fragments from the styrenic backbone. This fragmentation pattern is crucial for confirming the structure of the parent molecule and for identifying its transformation products in complex mixtures.
Chromatographic Techniques for Separation and Purity Assessment (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic techniques are essential for separating β,4-dinitrostyrene from reaction mixtures, assessing its purity, and identifying any impurities or transformation products. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
In a typical GC-MS analysis, a solution of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded. This allows for the identification of each separated compound.
This technique is highly effective for the analysis of dinitrostyrene isomers and can be used to monitor the progress of reactions involving β,4-dinitrostyrene, as well as to identify and quantify its transformation products in various matrices. The separation of complex mixtures of isomers often relies on advanced chromatographic techniques, including two-dimensional liquid chromatography. rotachrom.comnih.govwesternsydney.edu.au
Solid-State Characterization (e.g., X-Ray Diffraction (XRD), Thermogravimetric Analysis (TGA))
The characterization of the solid-state properties of β,4-dinitrostyrene is crucial for understanding its physical stability, polymorphism, and thermal behavior.
X-Ray Diffraction (XRD)
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is employed to determine the thermal stability and decomposition profile of β,4-dinitrostyrene. A TGA thermogram plots the mass of the sample against temperature. The onset of mass loss indicates the temperature at which the compound begins to decompose. The pattern of mass loss can provide insights into the decomposition mechanism. For energetic materials like dinitrostyrenes, TGA is a critical tool for assessing their thermal hazards. The thermal decomposition of related nitrocellulose compounds has been shown to be influenced by factors such as particle size and heating rate. iaea.org
Emerging Trends and Future Directions in β,4 Dinitrostyrene Chemistry
Development of Green and Sustainable Synthetic Protocols
The synthesis of β,4-dinitrostyrene and its derivatives has traditionally been achieved through methods like the Henry reaction, which involves the condensation of 4-nitrobenzaldehyde (B150856) with nitromethane (B149229). However, in line with the principles of green chemistry, current research is focused on developing more environmentally benign and efficient synthetic strategies.
A significant trend is the move towards solvent-free and aqueous-phase reactions to minimize the environmental impact of organic solvents. The use of biodegradable and readily available natural catalysts is also gaining traction. For instance, aqueous extracts of natural products, such as Dillenia indica (Elephant Apple), have been shown to effectively catalyze related organic transformations in water at room temperature, offering high to near-quantitative yields in short reaction times. researchgate.net Another sustainable approach involves the use of natural clays, like montmorillonite, as heterogeneous catalysts. researchgate.net These clay-based catalysts are abundant, inexpensive, and environmentally friendly, promoting high yields and potentially being reusable. researchgate.net
Biocatalysis represents another promising avenue for the green synthesis of nitro compounds. The biocatalytic Henry (nitroaldol) reaction, for example, offers a method for carbon-carbon bond formation under mild conditions. almacgroup.com This can be achieved either through direct enzyme-catalyzed reactions to produce enantioenriched β-nitro alcohols or by a chemical synthesis followed by an enzymatic kinetic resolution. almacgroup.com Furthermore, multi-step biocatalytic and organocatalytic cascades are being developed for the one-pot synthesis of dinitroalkanes from simple alcohols in aqueous buffers, showcasing the potential for creating complex molecules through environmentally friendly processes. chemrxiv.org
The following table summarizes and compares various synthetic approaches that are being explored for the synthesis of nitrostyrene (B7858105) derivatives, highlighting the trend towards greener methodologies.
| Method | Catalyst/Conditions | Temperature | Reaction Time | Yield (%) | Key Advantages |
| Conventional Henry Reaction | Base catalysts (e.g., K2CO3, NaOH) in organic solvents | Room Temp - 70°C | ~4 hours | 85-95 | High yield |
| Natural Catalyst (Aqueous Extract) | Aqueous Extract of Dillenia indica in water | Room Temp | 15-45 mins | High to near-quantitative | Environmentally friendly, mild conditions, fast reaction |
| Clay Catalysis | Montmorillonite K10 | Varies | Shorter than conventional | High | Eco-friendly, reusable catalyst |
| Biocatalytic Henry Reaction | Enzymes (e.g., hydroxynitrile lyase) | Mild (e.g., room temp) | Varies | Varies | High enantioselectivity, sustainable |
Table 1: Comparison of Synthetic Methods for Nitrostyrene Derivatives
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is crucial for enhancing the reactivity and selectivity of reactions involving β,4-dinitrostyrene. A key area of research is the design of catalysts that can control the stereochemistry of the products, leading to the synthesis of chiral molecules with specific biological or material properties.
Bifunctional organocatalysts, which possess both an acidic and a basic site, have emerged as powerful tools for asymmetric synthesis. For example, squaramide-based catalysts have been successfully employed in the enantioselective [4+3]-cycloaddition of 2-amino-β-nitrostyrenes to produce chiral 1,4-benzodiazepine-3-ones with good yields and moderate enantioselectivities. mdpi.com The catalyst activates both the nucleophile and the electrophile through hydrogen bonding, directing the stereochemical outcome of the reaction. mdpi.com Similarly, bifunctional catalysts have been used to control the syn/anti-selectivity in the Michael reaction between α-nitroesters and nitroalkenes. beilstein-journals.org
The following table provides examples of novel catalytic systems being explored for reactions involving nitrostyrenes.
| Catalyst Type | Example | Reaction Type | Key Outcome |
| Bifunctional Organocatalyst | Squaramide-based catalyst | Asymmetric [4+3]-cycloaddition | Enantioselective synthesis of chiral 1,4-benzodiazepines |
| Bifunctional Organocatalyst | Cinchona alkaloid or cyclohexanediamine (B8721093) derived | Michael addition | Diastereodivergent synthesis of 2,4-dinitro esters |
| Chiral Catalyst | Not specified | Enantioselective radical reactions | Synthesis of chiral molecules |
Table 2: Examples of Novel Catalytic Systems for Nitrostyrene Reactions
Integration of Machine Learning and Data Science in Reaction Discovery and Optimization
The integration of machine learning (ML) and data science is poised to revolutionize the discovery and optimization of chemical reactions, including those involving β,4-dinitrostyrene. These computational tools can analyze vast datasets of chemical information to predict reaction outcomes, identify optimal reaction conditions, and even suggest novel catalysts.
One of the primary applications of machine learning in chemistry is the prediction of reaction yields. By training algorithms on large databases of known reactions, ML models can learn the complex relationships between reactants, catalysts, solvents, and the resulting product yield. This predictive capability can significantly reduce the number of experiments required to optimize a reaction, saving time and resources.
Furthermore, machine learning can be employed in the high-throughput screening of potential catalysts. rsc.org Computational methods can rapidly evaluate the potential efficacy of a large library of candidate catalysts for a specific reaction, identifying the most promising candidates for experimental validation. This approach accelerates the discovery of new and more efficient catalytic systems. While specific applications of these techniques to β,4-dinitrostyrene are still emerging, the general success of machine learning in organic chemistry suggests a significant potential for its application in this area.
Potential for New Applications in Advanced Materials and Chemical Technologies
The unique chemical structure of β,4-dinitrostyrene, featuring two nitro groups, imparts it with interesting electronic and reactive properties, making it a promising building block for a variety of advanced materials and chemical technologies.
One area of potential is in the development of high-energy materials . The presence of nitro groups is a common feature in energetic compounds, and the dinitro functionality of β,4-dinitrostyrene suggests its potential as a component in the synthesis of novel energetic polymers or plasticizers. purdue.eduresearchgate.net
The donor-acceptor nature of the molecule, with the nitro groups acting as strong electron-withdrawing groups, also points towards applications in nonlinear optical (NLO) materials . Organic molecules with significant charge-transfer character can exhibit large NLO responses, which are crucial for applications in optoelectronics and photonics. nih.gov
Furthermore, dinitrostyrene derivatives have been utilized in the synthesis of important heterocyclic compounds. For instance, (E)-4,5-dihydroxy-2,β-dinitrostyrene is a key intermediate in a novel reductive cyclization to produce 5,6-dihydroxyindole (B162784), a precursor to the pigment melanin. epo.org This highlights the potential of β,4-dinitrostyrene derivatives as building blocks in the synthesis of biologically and pharmaceutically relevant molecules.
The reactivity of the nitroalkene moiety also allows for its incorporation into polymers. Copolymers of 2,4-dinitrostyrene (B14738539) have been investigated for their potential application as paints and monomer stabilizers. The development of new polymerization methods involving β,4-dinitrostyrene could lead to the creation of specialty polymers with tailored properties.
Finally, the chromophoric nature of dinitrostyrene suggests its potential use in the development of chemosensors . By attaching a dinitrostyrene unit to a receptor molecule, it may be possible to design sensors that exhibit a colorimetric or fluorometric response upon binding to a specific analyte. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for β,4-dinitrostyrene, and how can experimental reproducibility be ensured?
- Methodological Answer : β,4-Dinitrostyrene synthesis typically involves nitration of styrene derivatives under controlled conditions. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst, stoichiometry) meticulously. Use spectroscopic techniques (e.g., H/C NMR, IR) to verify product purity and structure. For step-by-step protocols, follow guidelines for experimental sections in journals, which emphasize clarity in reagent sources, equipment specifications, and validation via independent replication .
Q. How should researchers characterize the thermal stability of β,4-dinitrostyrene under varying conditions?
- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition temperatures and enthalpic changes. Compare results with computational predictions (e.g., density functional theory (DFT) for bond dissociation energies). Ensure data consistency by calibrating instruments using standard reference materials (e.g., NIST-certified compounds) and reporting confidence intervals .
Q. What analytical techniques are most effective for quantifying β,4-dinitrostyrene in complex mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is preferred due to the compound’s nitroaromatic absorbance. For trace analysis, couple HPLC with mass spectrometry (LC-MS) to enhance specificity. Validate methods using spiked recovery experiments and inter-laboratory comparisons to address matrix effects .
Advanced Research Questions
Q. How can contradictory literature data on β,4-dinitrostyrene’s reactivity be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of published kinetic data, accounting for variables like solvent polarity, temperature, and catalyst presence. Apply statistical tools (e.g., Bayesian inference) to identify outliers and quantify uncertainty. Experimental replication under standardized conditions is critical to isolate methodological discrepancies .
Q. What computational strategies are recommended to model β,4-dinitrostyrene’s electronic structure and reaction mechanisms?
- Methodological Answer : Use DFT or coupled-cluster theory to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Validate models against experimental spectroscopic data (e.g., UV-Vis absorption maxima). For mechanistic studies, employ molecular dynamics simulations to explore solvent effects and free-energy landscapes .
Q. How can researchers design experiments to probe β,4-dinitrostyrene’s role in multi-step organic syntheses?
- Methodological Answer : Use design-of-experiments (DoE) frameworks to optimize reaction sequences. For example, fractional factorial designs can identify critical variables (e.g., catalyst loading, reaction time). Monitor intermediates via in-situ techniques (e.g., ReactIR) to map kinetic pathways. Cross-reference results with analogous nitroolefin systems to generalize findings .
Q. What approaches address data gaps in β,4-dinitrostyrene’s environmental or toxicological profiles?
- Methodological Answer : Combine experimental assays (e.g., Ames test for mutagenicity) with cheminformatics tools (e.g., QSAR models) to predict ecotoxicological endpoints. Collaborate with open-data repositories to share raw datasets, ensuring metadata compliance (e.g., FAIR principles) for reusability .
Data Contradiction and Reliability
Q. How should researchers validate conflicting reports on β,4-dinitrostyrene’s catalytic activity?
- Methodological Answer : Replicate key studies using identical materials and protocols. Perform sensitivity analyses to assess the impact of minor procedural variations (e.g., stirring rate, impurity levels). Publish negative results and raw data to enhance transparency and enable community-driven error detection .
Q. What frameworks support robust hypothesis testing for β,4-dinitrostyrene’s novel applications?
- Methodological Answer : Adopt falsification-oriented frameworks, such as Popperian refutability, to prioritize testable hypotheses. For example, disprove competing mechanisms (e.g., radical vs. polar pathways) using isotopic labeling or trapping experiments. Document iterative refinements in research diaries to track paradigm shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
